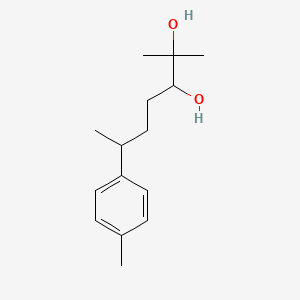

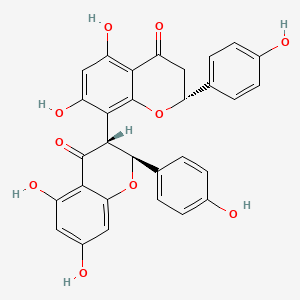

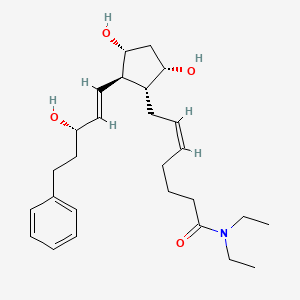

2-Methyl-6-(p-tolyl)heptane-2,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-6-(p-tolyl)heptane-2,3-diol, also known as MTHD or Methadol, is a synthetic opioid drug that has been used as an analgesic and a substitute for other opioids such as morphine and heroin. MTHD was first synthesized in the 1940s and has been used in clinical practice since the 1950s.

科学的研究の応用

Chiral Camphor-Based Amino Alcohols and Aminodiols as Ligands : Syntheses of compounds similar to 2-Methyl-6-(p-tolyl)heptane-2,3-diol have been described, which are utilized as ligands in enantioselective diethyl zinc addition to benzaldehyde with moderate enantioselectivity (Olusegun B. Olubanwo et al., 2018).

Reaction of p-Tolyl Radical with 1,3-Butadiene : A study on the reaction of the p-tolyl radical with 1,3-butadiene under single-collision conditions identified 6-Methyl-1,4-dihydronaphthalene as a major product, indicating the potential of such reactions in the formation of polycyclic aromatic hydrocarbons (PAHs) and their partially hydrogenated analogues in combustion flames and the interstellar medium (D. Parker et al., 2014).

Optically Active Aromatic Chromophores : Studies on compounds possessing the α-arylethyl structure, including S -(+)-2-methyl-6-(p-tolyl)heptane, have been conducted with ORD and CD measurements in the UV spectra region. These studies are crucial in understanding the optical properties of such compounds (L. Verbit et al., 1968).

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, highlighting the synthetic utility of such compounds in organic chemistry (Xue-Feng Zhu et al., 2003).

Intramolecular Hydrogen Bonding in Triols : Research on the intramolecular hydrogen bonding in various compounds, including heptane-1:4:7-triol, provides insight into the structural and chemical properties of these compounds (L. P. Kuhn et al., 1961).

Selective Hydrogenation over Pd-Nanoparticles : Studies on the selective hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-butene-2-ol over Pd supported on hypercrosslinked polystyrene reveal the influence of solvent properties on catalytic activity and selectivity (L. Nikoshvili et al., 2015).

特性

IUPAC Name |

2-methyl-6-(4-methylphenyl)heptane-2,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-11-5-8-13(9-6-11)12(2)7-10-14(16)15(3,4)17/h5-6,8-9,12,14,16-17H,7,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAUXXMLNYMKFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CCC(C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

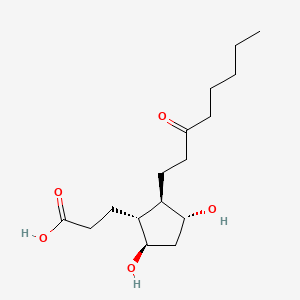

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)

![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)